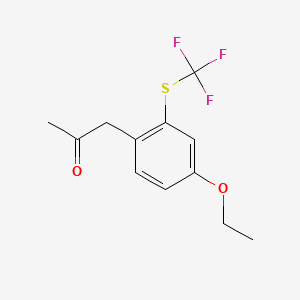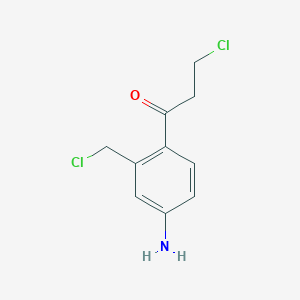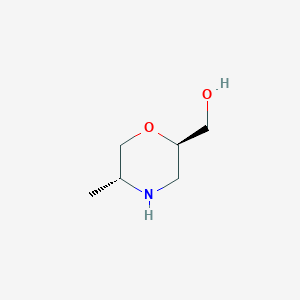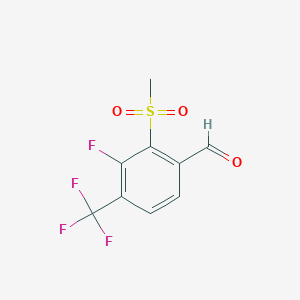
3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde: is an aromatic aldehyde compound characterized by the presence of fluorine, methylsulfonyl, and trifluoromethyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common route includes:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Sulfonylation: Introduction of the methylsulfonyl group is achieved through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as pyridine.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formylation: The final step involves formylation to introduce the aldehyde group, often using reagents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms and sulfonyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: 3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid.
Reduction: 3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the development of fluorinated drugs with enhanced metabolic stability and bioavailability.
Materials Science: Utilized in the design of advanced materials with specific electronic and optical properties.
Agrochemicals: Employed in the synthesis of novel agrochemical compounds with improved efficacy and environmental profile.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde is primarily determined by its functional groups:
Aldehyde Group: Participates in nucleophilic addition reactions, forming intermediates that can undergo further transformations.
Fluorine Atoms: Enhance the compound’s stability and reactivity by influencing electronic distribution.
Methylsulfonyl Group: Acts as an electron-withdrawing group, affecting the compound’s reactivity and interaction with other molecules.
Trifluoromethyl Group: Increases lipophilicity and metabolic stability, making the compound more suitable for pharmaceutical applications.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-2-(trifluoromethyl)benzaldehyde: Lacks the methylsulfonyl group, resulting in different reactivity and applications.
2-Fluoro-6-(trifluoromethyl)benzaldehyde: Positional isomer with different electronic and steric properties.
3-Fluoro-2-methylbenzaldehyde: Lacks the trifluoromethyl and methylsulfonyl groups, leading to distinct chemical behavior.
Uniqueness
3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and stability. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials.
Propiedades
Fórmula molecular |
C9H6F4O3S |
|---|---|
Peso molecular |
270.20 g/mol |
Nombre IUPAC |
3-fluoro-2-methylsulfonyl-4-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H6F4O3S/c1-17(15,16)8-5(4-14)2-3-6(7(8)10)9(11,12)13/h2-4H,1H3 |
Clave InChI |
YGTUIDJOIUTEBS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C=CC(=C1F)C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


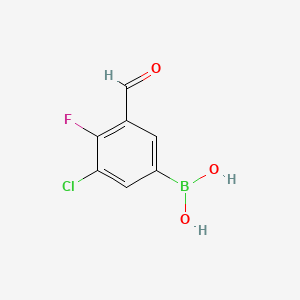

![(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B14041855.png)
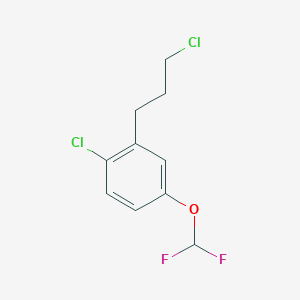
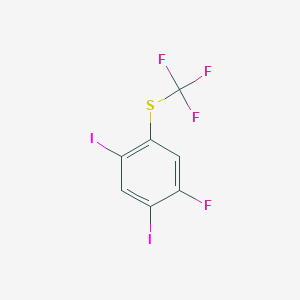
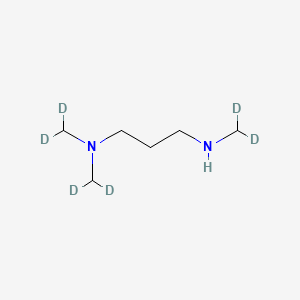
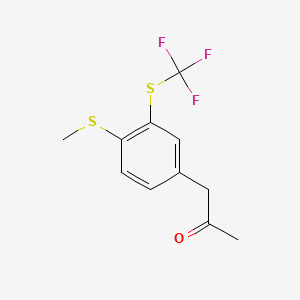
![1H-Pyrrolo[2,3-b]pyridine,6-chloro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14041886.png)
